

Avoiding off-target effects with (R,R)-CPI-1612

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Compound of Interest		
Compound Name:	(R,R)-CPI-1612	
Cat. No.:	B15588797	Get Quote

Technical Support Center: (R,R)-CPI-1612

Welcome to the technical support center for **(R,R)-CPI-1612**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **(R,R)-CPI-1612** and how to avoid potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (R,R)-CPI-1612?

(R,R)-CPI-1612 is a highly potent and orally bioavailable inhibitor of the histone acetyltransferase (HAT) domains of EP300 and CBP (also known as KAT3A/3B).[1][2] It functions as an acetyl-CoA competitive inhibitor, binding to the acetyl-CoA binding site of these enzymes.[1][3] By blocking the catalytic activity of EP300/CBP, (R,R)-CPI-1612 prevents the acetylation of histone and non-histone protein substrates, which plays a crucial role in regulating gene transcription.[1]

Q2: What is the recommended solvent for dissolving (R,R)-CPI-1612?

For in vitro experiments, **(R,R)-CPI-1612** can be dissolved in DMSO.[4][5] For in vivo studies, specific formulation protocols are available to prepare a suspended or clear solution suitable for oral administration.[5][6] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]

Q3: What are the recommended storage conditions for (R,R)-CPI-1612?



Stock solutions of **(R,R)-CPI-1612** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]

Q4: Is (R,R)-CPI-1612 selective for EP300/CBP?

Yes, **(R,R)-CPI-1612** is a highly selective inhibitor of EP300/CBP HAT activity.[1] However, like any small molecule inhibitor, it can exhibit off-target effects at higher concentrations.

Q5: What is the difference between CPI-1612 and (R,R)-CPI-1612?

(R,R)-CPI-1612 is the specific stereoisomer of CPI-1612 that is the active inhibitor of EP300/CBP.[7] It is common in the literature for "CPI-1612" to refer to the active (R,R)-isomer. For rigorous experimental control, the (S,S)-isomer can be used as a negative control.[6]

Troubleshooting Guide

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Problem	Potential Cause	Recommended Solution
Lower than expected in vitro potency (higher IC50).	1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. High cell density: Insufficient amount of inhibitor per cell. 3. High protein concentration in media: Binding of the compound to serum proteins. 4. Cellular acetyl-CoA concentration: As a competitive inhibitor, its potency is influenced by intracellular acetyl-CoA levels. [3][8]	1. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store as recommended (-80°C for long-term). 2. Optimize cell seeding density. 3. Consider using reduced-serum media for the duration of the treatment, if compatible with your cell line. 4. Be aware that cell types with higher metabolic activity might have higher acetyl-CoA levels, potentially requiring higher concentrations of the inhibitor.
Significant cytotoxicity observed at expected ontarget concentrations.	1. Off-target effects: At higher concentrations, (R,R)-CPI-1612 may inhibit other cellular processes. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of EP300/CBP, leading to rapid cell death.	1. Perform dose-response experiments to determine the optimal concentration for ontarget effects with minimal toxicity. Use the lowest effective concentration. Consider using a negative control isomer, (S,S)-CPI-1612, to distinguish on-target from off-target toxicity. 2. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%). 3. Review the literature for expected responses of your cell line to EP300/CBP inhibition.
Inconsistent results in animal studies.	Improper formulation: Precipitation of the compound leading to inaccurate dosing.	Strictly follow the recommended formulation protocols. Ensure the solution

Troubleshooting & Optimization

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2. Poor bioavailability in the
chosen animal model:
Pharmacokinetics can vary
between species.[5][6] 3.
Timing of administration and
sample collection: The
compound has a defined
pharmacokinetic profile.[5][6]

is homogenous before each administration.[5][6] 2. Be aware that while (R,R)-CPI-1612 has good oral bioavailability in mice and dogs, it is limited in rats.[5][6] Select the appropriate animal model based on the provided pharmacokinetic data. 3. Design your experiment based on the known pharmacokinetic profile (e.g., Tmax) to ensure target engagement at the time of sample collection.[6]

Difficulty dissolving the compound.

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Moisture in DMSO: The solubility of (R,R)-CPI-1612 is reduced in the presence of moisture.[4]

Use fresh, anhydrous DMSO to prepare stock solutions.[4] If precipitation is observed in a prepared solution, gentle warming and/or sonication may aid dissolution.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of (R,R)-CPI-1612



Target/Assay	IC50 / EC50	Cell Line	Reference
EP300 HAT (biochemical)	8.0 nM, 8.1 nM	-	[4][6]
Full-length EP300	<0.5 nM	-	[5][6]
Full-length CBP	2.9 nM	-	[5][6]
H3K18Ac MSD	14 nM	-	[5][6]
JEKO-1 cell proliferation	<7.9 nM	JEKO-1	[5][6]
HCT-116 cell proliferation	0.014 μΜ	HCT-116	[6]

Table 2: Select Off-Target and CYP Inhibition Profile of (R,R)-CPI-1612

Target	IC50	Reference
hERG binding	10.4 μΜ	[5][6]
CYP2C8	1.9 μΜ	[5][6]
CYP2C19	2.7 μΜ	[5][6]

Table 3: Pharmacokinetic Parameters of (R,R)-CPI-1612 in Different Species

Species	Dose (mg/kg)	Route	T1/2 (h)	F%	Reference
Mouse	1 (IV), 5 (PO)	IV, PO	0.98	79	[5][6]
Rat	1.0 (IV), 5.0 (PO)	IV, PO	1.2	9	[6]
Dog	0.5 (IV), 1.0 (PO)	IV, PO	5.5	71	[5][6]



Experimental Protocols

Protocol 1: Preparation of (R,R)-CPI-1612 for In Vivo Oral Administration (Suspended Solution)

This protocol yields a 5 mg/mL suspended solution.

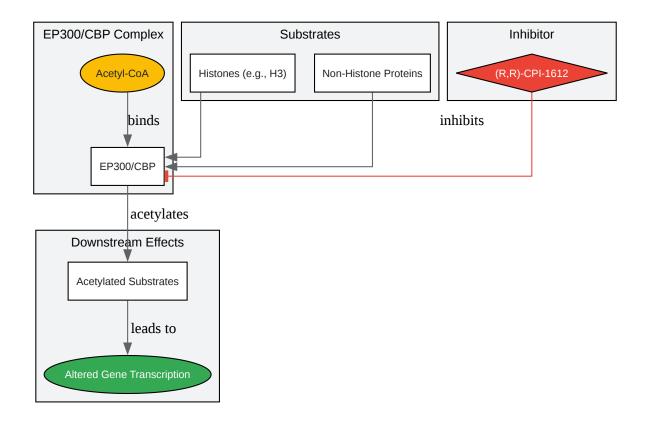
- Prepare a 50 mg/mL stock solution of (R,R)-CPI-1612 in DMSO.
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix until even.
- Add 50 μL of Tween-80 to the mixture and mix until even.
- Add 450 μL of saline to adjust the final volume to 1 mL.
- Use the freshly prepared suspended solution for oral administration.

Protocol 2: Western Blot Analysis of Histone Acetylation

- Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of **(R,R)-CPI-1612** for the desired duration.
- Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against
 acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g.,
 anti-total Histone H3).
- Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.



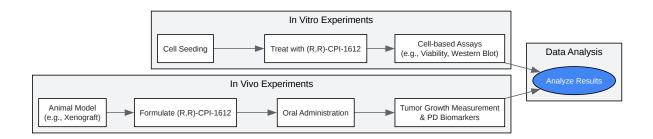
Visualizations



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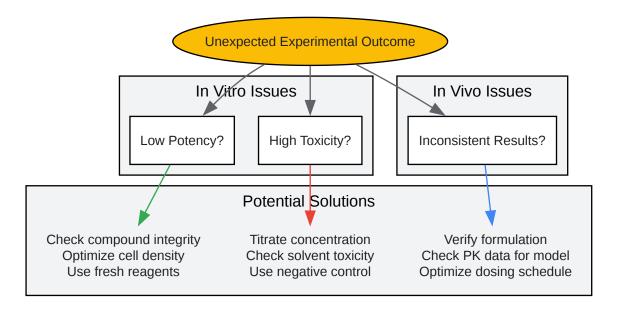
Caption: Mechanism of action of (R,R)-CPI-1612.





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Caption: General experimental workflow for (R,R)-CPI-1612.



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Caption: Troubleshooting logic for **(R,R)-CPI-1612** experiments.

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